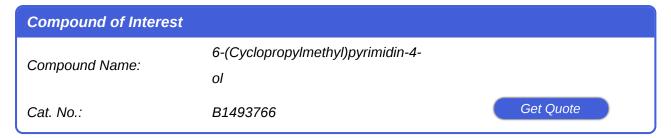


An In-depth Technical Guide to 6-(Cyclopropylmethyl)pyrimidin-4-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthesis, and hypothetical biological activity of **6- (Cyclopropylmethyl)pyrimidin-4-ol.** Drawing on established chemical principles and data from related compounds, this document serves as a foundational resource for researchers interested in the exploration and development of novel pyrimidine-based compounds. Particular attention is given to its potential role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a significant target in the management of type 2 diabetes. This guide includes detailed hypothetical experimental protocols and visual representations of chemical structures and pathways to facilitate further investigation.

Molecular Structure and Physicochemical Properties

6-(Cyclopropylmethyl)pyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine core substituted with a cyclopropylmethyl group. The presence of the hydroxyl group at the 4-position leads to keto-enol tautomerism, where the compound can exist in equilibrium between the pyrimidin-4-ol (enol) form and the pyrimidin-4(3H)-one (keto) form. Theoretical



studies and experimental data on related 4-hydroxypyrimidines suggest that the keto form is generally more stable.[1][2]

Chemical Identifiers

Identifier	Value
CAS Number	7038-75-7[3]
Molecular Formula	C8H10N2O
Molecular Weight	150.18 g/mol
SMILES	C1CC1CC2=CC(=O)NC=N2[3]
InChI Key	YWUKTCXFPCHIBZ-UHFFFAOYSA-N

Physicochemical Data

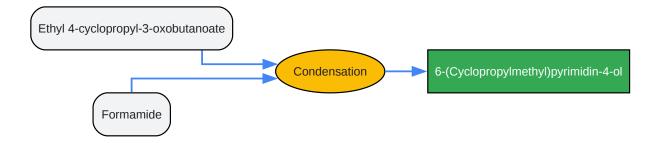
Property	Value	Source	
Melting Point	163 °C	[3]	
Purity	Typically >95%	Commercial Suppliers	
Appearance	White to off-white solid	off-white solid General Observation	
Solubility	Soluble in organic solvents such as DMSO and methanol	Inferred	

Note: Some data is inferred from structurally similar compounds and general chemical principles.

Hypothetical Synthesis Workflow

A plausible synthetic route to **6-(Cyclopropylmethyl)pyrimidin-4-ol** involves the condensation of a β -ketoester with a source of the N-C-N fragment of the pyrimidine ring, such as formamide or S-alkylisothioureas.[4] A common and straightforward method is the reaction of ethyl 4-cyclopropyl-3-oxobutanoate with formamide.





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Caption: Hypothetical synthesis of **6-(Cyclopropylmethyl)pyrimidin-4-ol**.

Experimental Protocol: Synthesis of 6-(Cyclopropylmethyl)pyrimidin-4-ol

This protocol is a generalized procedure based on known methods for pyrimidine synthesis.[4]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-cyclopropyl-3-oxobutanoate (1 equivalent) and formamide (excess, e.g., 5-10 equivalents).
- Reaction Conditions: Heat the reaction mixture to a temperature of 150-180 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
- Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.
- Purification: Collect the solid product by vacuum filtration and wash with cold water. The
 crude product can be further purified by recrystallization from a suitable solvent such as
 ethanol or by column chromatography on silica gel.
- Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Data (Predicted)



While specific experimental spectra for **6-(Cyclopropylmethyl)pyrimidin-4-ol** are not publicly available, they can be requested from commercial suppliers.[5] Based on the molecular structure and data for analogous compounds, the following are predicted key spectroscopic features.[3][6]

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ , ppm)	- Multiplicity	Integration	Assignment
~12.0	br s	1H	N-H (keto tautomer)
~6.0	S	1H	С5-Н
~2.4	d	2H	-CH ₂ -cyclopropyl
~1.0	m	1H	-CH- (cyclopropyl)
~0.5	m	2H	Cyclopropyl-CH ₂
~0.2	m	2H	Cyclopropyl-CH ₂

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

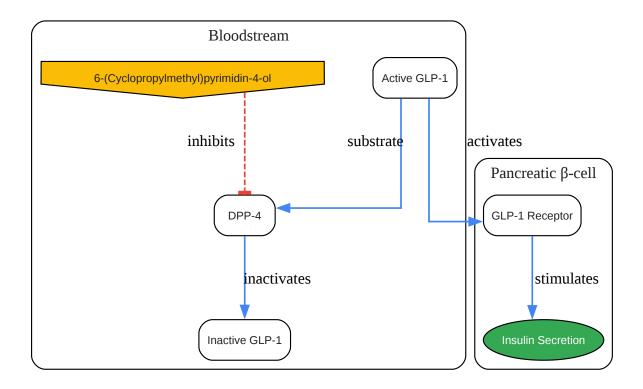
Chemical Shift (δ, ppm)	Assignment
~165	C4 (C=O)
~160	C6
~155	C2
~105	C5
~40	-CH ₂ -cyclopropyl
~10	-CH- (cyclopropyl)
~5	Cyclopropyl-CH ₂
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Hypothetical Biological Activity and Signaling Pathway



Pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities. Notably, certain pyrimidinone and pyrimidinedione structures have been identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[7][8][9] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-4 an attractive therapeutic target for the treatment of type 2 diabetes.

Given its structural similarity to known pyrimidinone-based DPP-4 inhibitors, it is hypothesized that **6-(Cyclopropylmethyl)pyrimidin-4-ol** may also exhibit inhibitory activity against this enzyme.



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Caption: Proposed mechanism of action via DPP-4 inhibition.



Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of **6-(Cyclopropylmethyl)pyrimidin-4-ol** against DPP-4.[7][10]

- Reagent Preparation:
 - Prepare a stock solution of 6-(Cyclopropylmethyl)pyrimidin-4-ol in DMSO.
 - Prepare a series of dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 8.0).
 - Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.
 - Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in assay buffer.
 - Use a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.

Assay Procedure:

- In a 96-well microplate, add the test compound dilutions, positive control, and a vehicle control (DMSO in assay buffer).
- Add the DPP-4 enzyme solution to all wells except for the blank (substrate-only) wells.
- Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitorenzyme binding.
- Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) at regular intervals for a set period (e.g., 30-60 minutes) using a microplate reader.
 - Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
 - Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.



• Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

6-(Cyclopropylmethyl)pyrimidin-4-ol is a molecule of interest due to its pyrimidine core, a scaffold prevalent in many biologically active compounds. This guide has provided a detailed overview of its known and predicted properties, a plausible synthetic route, and a hypothesized mechanism of action as a DPP-4 inhibitor. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate the biological activity of this compound. Further investigation into its potential as a therapeutic agent is warranted.

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